molecular formula C16H18N2O3S B5375278 4-[(ethylsulfonyl)(methyl)amino]-N-phenylbenzamide

4-[(ethylsulfonyl)(methyl)amino]-N-phenylbenzamide

Cat. No. B5375278
M. Wt: 318.4 g/mol
InChI Key: DUCQYTDPRUKBAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(ethylsulfonyl)(methyl)amino]-N-phenylbenzamide, also known as EMA401, is a small molecule drug that has gained attention in the scientific community due to its potential therapeutic applications. EMA401 is a selective antagonist of the angiotensin II type 2 receptor (AT2R) and has been shown to have analgesic effects in preclinical models of chronic pain. In

Mechanism of Action

4-[(ethylsulfonyl)(methyl)amino]-N-phenylbenzamide is a selective antagonist of the AT2R, which is a G protein-coupled receptor that is involved in the regulation of blood pressure, cardiovascular function, and inflammation. The AT2R is expressed in the peripheral nervous system and has been implicated in the modulation of pain signaling. 4-[(ethylsulfonyl)(methyl)amino]-N-phenylbenzamide blocks the activation of the AT2R, which leads to a reduction in pain behavior.
Biochemical and Physiological Effects:
4-[(ethylsulfonyl)(methyl)amino]-N-phenylbenzamide has been shown to have analgesic effects in animal models of chronic pain. 4-[(ethylsulfonyl)(methyl)amino]-N-phenylbenzamide has also been shown to reduce inflammation and may be useful in the treatment of other inflammatory conditions. 4-[(ethylsulfonyl)(methyl)amino]-N-phenylbenzamide has a good safety profile and has not been associated with significant adverse effects in clinical trials.

Advantages and Limitations for Lab Experiments

4-[(ethylsulfonyl)(methyl)amino]-N-phenylbenzamide has several advantages for lab experiments. It is a small molecule drug that can be easily synthesized in large quantities. 4-[(ethylsulfonyl)(methyl)amino]-N-phenylbenzamide has a good safety profile and has been shown to be effective in reducing pain in preclinical models and human clinical trials. However, there are also limitations to the use of 4-[(ethylsulfonyl)(methyl)amino]-N-phenylbenzamide in lab experiments. 4-[(ethylsulfonyl)(methyl)amino]-N-phenylbenzamide is a selective antagonist of the AT2R, which may limit its effectiveness in certain types of pain. 4-[(ethylsulfonyl)(methyl)amino]-N-phenylbenzamide may also have off-target effects that need to be considered in experimental design.

Future Directions

There are several future directions for research on 4-[(ethylsulfonyl)(methyl)amino]-N-phenylbenzamide. One area of interest is the potential use of 4-[(ethylsulfonyl)(methyl)amino]-N-phenylbenzamide in the treatment of other inflammatory conditions. 4-[(ethylsulfonyl)(methyl)amino]-N-phenylbenzamide has been shown to have anti-inflammatory properties and may be useful in the treatment of conditions such as rheumatoid arthritis and inflammatory bowel disease. Another area of interest is the development of more selective AT2R antagonists that may have improved efficacy and safety profiles. Finally, there is a need for further research on the mechanism of action of 4-[(ethylsulfonyl)(methyl)amino]-N-phenylbenzamide and its potential interactions with other pain signaling pathways.

Synthesis Methods

The synthesis of 4-[(ethylsulfonyl)(methyl)amino]-N-phenylbenzamide involves the reaction of N-phenylbenzamide with ethylsulfonylmethylamine in the presence of a catalyst. The reaction is carried out under specific conditions to ensure the purity and yield of the final product. The synthesis method has been optimized to produce 4-[(ethylsulfonyl)(methyl)amino]-N-phenylbenzamide in large quantities for research purposes.

Scientific Research Applications

4-[(ethylsulfonyl)(methyl)amino]-N-phenylbenzamide has been extensively studied for its potential therapeutic applications in chronic pain management. Preclinical studies have shown that 4-[(ethylsulfonyl)(methyl)amino]-N-phenylbenzamide can reduce pain behavior in animal models of neuropathic pain and osteoarthritis. 4-[(ethylsulfonyl)(methyl)amino]-N-phenylbenzamide has also been shown to be effective in reducing pain in human clinical trials. In addition to its analgesic effects, 4-[(ethylsulfonyl)(methyl)amino]-N-phenylbenzamide has been shown to have anti-inflammatory properties and may be useful in the treatment of other inflammatory conditions.

properties

IUPAC Name

4-[ethylsulfonyl(methyl)amino]-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S/c1-3-22(20,21)18(2)15-11-9-13(10-12-15)16(19)17-14-7-5-4-6-8-14/h4-12H,3H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUCQYTDPRUKBAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N(C)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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